molecular formula C11H14BrNO4S B3131833 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine CAS No. 358665-74-4

4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine

Cat. No. B3131833
CAS RN: 358665-74-4
M. Wt: 336.2 g/mol
InChI Key: RWJSUVJCGXKOJO-UHFFFAOYSA-N
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Description

Morpholine derivatives, such as “4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine”, are often used in organic synthesis due to their unique properties. They are generally solid at room temperature .


Synthesis Analysis

The synthesis of morpholine derivatives often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of morpholine derivatives typically includes a morpholine ring attached to a phenyl ring via a sulfonyl group . The phenyl ring may have various substituents, such as bromo or methoxy groups.


Chemical Reactions Analysis

Morpholine derivatives can undergo a variety of chemical reactions. For example, they can participate in catalytic protodeboronation reactions .


Physical And Chemical Properties Analysis

Morpholine derivatives are typically solid at room temperature . Their exact physical and chemical properties can vary depending on their specific structure.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has been conducted on the synthesis of related compounds, demonstrating the methods and efficiencies of different synthetic routes. For example, Tan Bin (2011) synthesized a compound closely related to 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine, highlighting the simplicity and high yield of the process (Tan Bin, 2011).

  • Complexation with Metals : Research by A. Singh et al. (2000) explored the complexation of similar morpholine derivatives with palladium(II) and mercury(II), providing insights into the potential applications of these compounds in organometallic chemistry (Singh et al., 2000).

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity : M. A. Oliveira et al. (2015) investigated the antimicrobial activity of a compound related to 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine, specifically its ability to modulate antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).

  • Antifungal Efficacy : The work of D. B. Janakiramudu et al. (2017) on sulfonamides and carbamates of related morpholine derivatives revealed promising antifungal activity, indicating potential applications in treating fungal infections (Janakiramudu et al., 2017).

Natural Compounds and Antioxidant Activity

  • Isolation from Natural Sources : Studies have been conducted on isolating bromophenol derivatives (which share structural similarities with 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine) from natural sources like red algae, as demonstrated by Jielu Zhao et al. (2004). These compounds have been evaluated for their biological activities (Zhao et al., 2004).

  • Antioxidant Properties : Ke-kai Li et al. (2011) investigated the antioxidant activity of bromophenols from marine red algae, which can be considered for their potential health benefits and applications in food preservation (Li et al., 2011).

Safety and Hazards

Safety information for morpholine derivatives generally includes warnings about potential health hazards. For example, they may be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

Morpholine derivatives are a topic of ongoing research in the field of organic synthesis . Future directions may include the development of new synthetic methods and applications.

properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-16-11-3-2-9(8-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJSUVJCGXKOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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